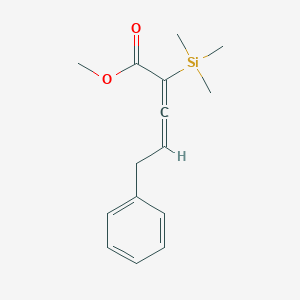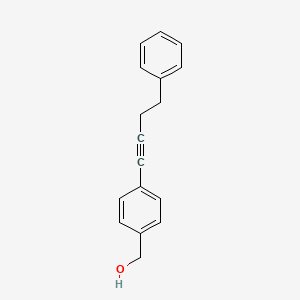
Benzenemethanol, 4-(4-phenyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-(4-phenyl-1-butynyl)- is a chemical compound with the molecular formula C₁₇H₁₆O It is characterized by the presence of a benzenemethanol group attached to a 4-phenyl-1-butynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-phenyl-1-butynyl)- typically involves the reaction of benzenemethanol with 4-phenyl-1-butyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-(4-phenyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 4-phenyl-1-butynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 4-phenyl-1-butene or 4-phenylbutane.
Substitution: Formation of benzenemethanol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-(4-phenyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Benzenemethanol, 4-(4-phenyl-1-butynyl)- can be compared with other similar compounds, such as:
Benzenemethanol: Lacks the 4-phenyl-1-butynyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1-butyne:
4-Phenyl-1-butene: Contains a double bond instead of a triple bond, leading to different reactivity and chemical behavior.
The uniqueness of Benzenemethanol, 4-(4-phenyl-1-butynyl)- lies in its combination of the benzenemethanol and 4-phenyl-1-butynyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
830329-17-4 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[4-(4-phenylbut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C17H16O/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-13,18H,4,8,14H2 |
Clave InChI |
MXQBHHPFPNAJBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC#CC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


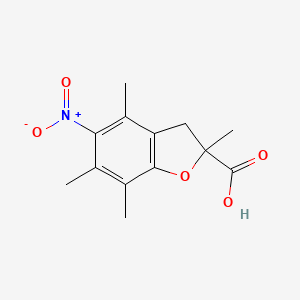
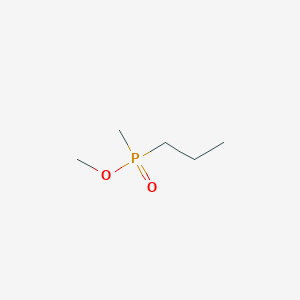
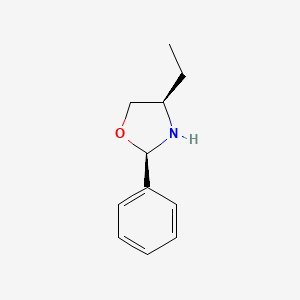
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
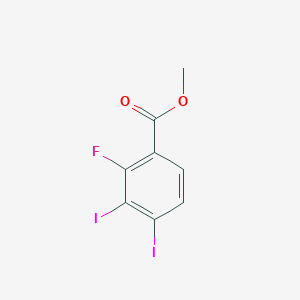
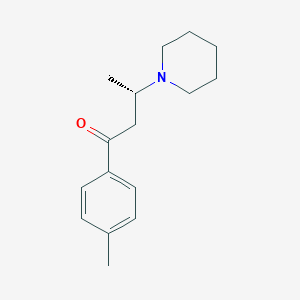
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
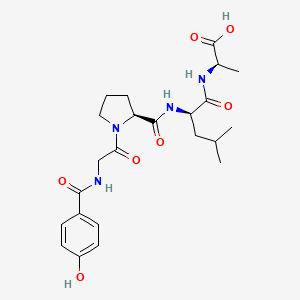
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
